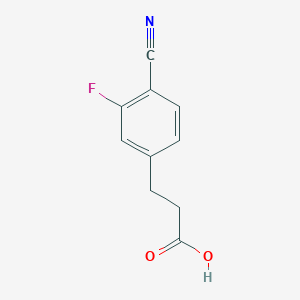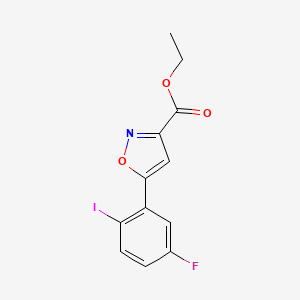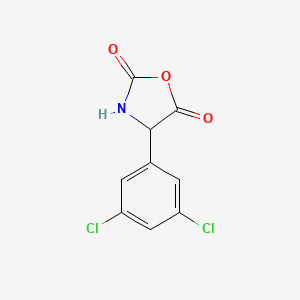
5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylic Acid is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromo and two fluoro substituents on the phenyl ring, making it a unique and valuable molecule in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylic Acid typically involves cycloaddition reactions. One common method is the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which leads to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using metal catalysts such as Cu(I) or Ru(II). These methods are efficient but can be costly and generate significant waste. Therefore, there is a growing interest in developing metal-free synthetic routes that are more eco-friendly and cost-effective .
化学反応の分析
Types of Reactions
5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: The bromo and fluoro substituents on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve moderate temperatures and specific catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring .
科学的研究の応用
5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
作用機序
The mechanism of action of 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
類似化合物との比較
Similar Compounds
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid: This compound is similar but lacks the bromo substituent, which can significantly alter its chemical and biological properties.
4-Bromo-5-(2,4-difluorophenyl)isoxazole: Another closely related compound with similar structural features.
Uniqueness
The presence of both bromo and fluoro substituents on the phenyl ring makes 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylic Acid unique. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications .
特性
分子式 |
C10H4BrF2NO3 |
|---|---|
分子量 |
304.04 g/mol |
IUPAC名 |
5-(4-bromo-2,6-difluorophenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H4BrF2NO3/c11-4-1-5(12)9(6(13)2-4)8-3-7(10(15)16)14-17-8/h1-3H,(H,15,16) |
InChIキー |
GHCYFERAFNFTGV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)C2=CC(=NO2)C(=O)O)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13704391.png)
![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-c]pyridine-7-carboxylic Acid](/img/structure/B13704399.png)



![N-[3-(Benzylamino)-1-(4-methoxyphenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13704427.png)
![5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13704432.png)


![[3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704460.png)

